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molecular formula C8H6ClN3O B1339227 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 90002-06-5

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B1339227
M. Wt: 195.6 g/mol
InChI Key: JMMBCYRZDCWVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809538B2

Procedure details

A solution of 2-chloroacetyl chloride (0.209 mL) in dichloromethane (3 mL) was added dropwise to a solution of (Z)—N′-hydroxypicolinamidine (0.300 g) in dichloromethane (7 mL). Triethylamine (0.366 mL) was added dropwise to the reaction solution and stirring at room temperature continued for 18 hours. The mixture was purified by column chromatography on silica gel (10-50% ethyl acetate in hexane). Desired fractions were evaporated in vacuo to a pale pink residue (0.21 g). This material was taken in toluene and refluxed for 18 hours. The solvent was evaporated in vacuo and the residue purified by column chromatography on silica gel (1-3% methanol in dichloromethane) to provide the title compound (0.085 g) having the following physical data.
Quantity
0.209 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.366 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].O/[N:7]=[C:8](\[NH2:15])/[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.C(N(CC)CC)C>ClCCl>[Cl:1][CH2:2][C:3]1[O:4][N:15]=[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[N:7]=1

Inputs

Step One
Name
Quantity
0.209 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0.3 g
Type
reactant
Smiles
O\N=C(\C1=NC=CC=C1)/N
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.366 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography on silica gel (10-50% ethyl acetate in hexane)
CUSTOM
Type
CUSTOM
Details
Desired fractions were evaporated in vacuo to a pale pink residue (0.21 g)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (1-3% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCC1=NC(=NO1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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